molecular formula C6H8O7S2 B14356330 2,5-Dimethylfuran-3,4-disulfonic acid CAS No. 91458-10-5

2,5-Dimethylfuran-3,4-disulfonic acid

Cat. No.: B14356330
CAS No.: 91458-10-5
M. Wt: 256.3 g/mol
InChI Key: RWQVJSWNDMAAST-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran-3,4-disulfonic acid is a heterocyclic compound derived from furan It is characterized by the presence of two methyl groups at the 2 and 5 positions and two sulfonic acid groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylfuran-3,4-disulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 2,5-dimethylfuran. The reaction typically requires the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-sulfonation and to ensure the selective introduction of sulfonic acid groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylfuran-3,4-disulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonate salts.

Scientific Research Applications

2,5-Dimethylfuran-3,4-disulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-dimethylfuran-3,4-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A related compound without the sulfonic acid groups, used as a biofuel and in organic synthesis.

    2,5-Dimethylfuran-3-sulfonic acid: A similar compound with only one sulfonic acid group, which may have different reactivity and applications.

Uniqueness

2,5-Dimethylfuran-3,4-disulfonic acid is unique due to the presence of two sulfonic acid groups, which enhance its solubility in water and its ability to participate in multiple chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

91458-10-5

Molecular Formula

C6H8O7S2

Molecular Weight

256.3 g/mol

IUPAC Name

2,5-dimethylfuran-3,4-disulfonic acid

InChI

InChI=1S/C6H8O7S2/c1-3-5(14(7,8)9)6(4(2)13-3)15(10,11)12/h1-2H3,(H,7,8,9)(H,10,11,12)

InChI Key

RWQVJSWNDMAAST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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